molecular formula C14H9F4N5O3 B4752355 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide

Cat. No.: B4752355
M. Wt: 371.25 g/mol
InChI Key: ZIUSQRDZDNAQAC-UHFFFAOYSA-N
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Description

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide is a synthetic organic compound characterized by the presence of difluoromethyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the pyrazole ring:

    Acylation: The pyrazole derivative is then acylated with 2-cyano-4-nitrophenylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The difluoromethyl groups and the pyrazole ring are key structural features that enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-isopropylacetamide
  • 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-bromo-3-trifluoromethylphenyl)acetamide

Uniqueness

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide is unique due to the presence of both difluoromethyl groups and a nitro-substituted phenyl ring, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N5O3/c15-13(16)10-4-11(14(17)18)22(21-10)6-12(24)20-9-2-1-8(23(25)26)3-7(9)5-19/h1-4,13-14H,6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSQRDZDNAQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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